molecular formula C12H13NO6S2 B14912041 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid

Cat. No.: B14912041
M. Wt: 331.4 g/mol
InChI Key: CJFSKQWWUSYABE-UHFFFAOYSA-N
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Description

The compound 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid is a heterocyclic molecule featuring a thiazolidine-4-carboxylic acid core linked to a 2,3-dihydrobenzo[1,4]dioxin moiety via a sulfonyl group. The thiazolidine ring is a five-membered saturated heterocycle containing nitrogen and sulfur, while the dihydrobenzo[1,4]dioxin component contributes aromaticity and lipophilicity.

Properties

Molecular Formula

C12H13NO6S2

Molecular Weight

331.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C12H13NO6S2/c14-12(15)9-6-20-7-13(9)21(16,17)8-1-2-10-11(5-8)19-4-3-18-10/h1-2,5,9H,3-4,6-7H2,(H,14,15)

InChI Key

CJFSKQWWUSYABE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CSCC3C(=O)O

Origin of Product

United States

Preparation Methods

Functionalization of the Dihydrobenzodioxin Core

The 2,3-dihydrobenzo[b]dioxin ring is synthesized via cyclization of catechol derivatives with 1,2-dibromoethane under basic conditions. Subsequent sulfonation at position 6 is achieved using chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) in dichloromethane at 0–5°C, yielding the sulfonic acid intermediate. Conversion to the sulfonyl chloride is accomplished with phosphorus pentachloride ($$ \text{PCl}5 $$) in refluxing toluene.

Key Data:

Step Reagents/Conditions Yield (%)
Cyclization Catechol, 1,2-dibromoethane, KOH 78
Sulfonation ClSO₃H, CH₂Cl₂, 0°C 65
Chlorination PCl₅, toluene, reflux 82

Synthesis of Thiazolidine-4-carboxylic Acid Derivatives

Formation of the Thiazolidine Ring

Thiazolidine-4-carboxylic acid is derived from L-cysteine through intramolecular cyclization. Protection of the amino and carboxylic acid groups is critical to prevent undesired side reactions. For instance, the carboxylic acid is esterified to a methyl ester using thionyl chloride ($$ \text{SOCl}_2 $$) in methanol, while the amine is protected as a tert-butoxycarbonyl (Boc) group.

Reaction Scheme:
$$
\text{L-Cysteine} \xrightarrow{\text{SOCl}2, \text{MeOH}} \text{Methyl cysteinate} \xrightarrow{\text{Boc}2\text{O}} \text{Boc-protected methyl cysteinate} \xrightarrow{\Delta} \text{Thiazolidine-4-carboxylate}
$$

Deprotection and Functionalization

The Boc group is removed using trifluoroacetic acid ($$ \text{TFA} $$) in dichloromethane, exposing the amine for sulfonylation. The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide ($$ \text{LiOH} $$) in tetrahydrofuran (THF)/water.

Coupling of Sulfonyl Chloride and Thiazolidine Amine

The sulfonamide bond is formed by reacting 2,3-dihydrobenzo[b]dioxin-6-sulfonyl chloride with the deprotected thiazolidine-4-carboxylic acid amine in the presence of a base such as triethylamine ($$ \text{Et}_3\text{N} $$) or pyridine. The reaction proceeds in anhydrous dichloromethane at room temperature.

Optimized Conditions:

  • Molar ratio : 1:1.2 (amine:sulfonyl chloride)
  • Temperature : 25°C
  • Time : 12 hours
  • Yield : 74%

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted starting materials and byproducts. Final characterization employs:

  • NMR : $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR confirm the sulfonamide linkage and ring structures.
  • HRMS : Molecular ion peak at $$ m/z $$ 356.0521 (calculated for $$ \text{C}{12}\text{H}{11}\text{NO}6\text{S}2 $$).
  • IR : Peaks at 1715 cm$$ ^{-1} $$ (C=O) and 1340 cm$$ ^{-1} $$ (S=O).

Alternative Synthetic Routes and Comparative Analysis

Direct Sulfonylation of Preformed Thiazolidine

An alternative approach involves synthesizing the thiazolidine ring after introducing the sulfonyl group. Here, a cysteine derivative is first sulfonylated with the dihydrobenzodioxin sulfonyl chloride, followed by cyclization under acidic conditions. This method avoids intermediate protection steps but results in lower yields (58%) due to competing side reactions.

Solid-Phase Synthesis

Recent advancements utilize resin-bound cysteine analogs for iterative coupling and cyclization. While this method enhances purity, scalability remains a challenge.

Comparative Table:

Method Advantages Disadvantages Yield (%)
Stepwise Protection High regioselectivity Multiple steps 74
Direct Sulfonylation Fewer steps Lower yield 58
Solid-Phase High purity Limited scalability 62

Chemical Reactions Analysis

Types of Reactions

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Mechanism of Action

The mechanism of action of 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The exact molecular pathways involved depend on the specific biological context and target enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table highlights key structural differences between the target compound and analogs from the provided evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Thiazolidine-4-carboxylic acid 2,3-Dihydrobenzo[1,4]dioxin-6-yl sulfonyl ~355.35 (estimated)
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid (Compound e) Thiazolidine-4-carboxylic acid 3,6-Dioxo-piperazinyl, phenyl, 5,5-dimethyl Not reported
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one Triazolone 2,3-Dihydrobenzo[1,4]dioxin-6-yl, 5-nitrothiazol-2-ylthio 379.37
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) Phenylpropenoic acid 3,4-Dihydroxyphenyl, propenoic acid 180.16
Key Observations:

Thiazolidine Core Modifications :

  • The target compound and Compound e () share a thiazolidine-4-carboxylic acid backbone. However, Compound e incorporates a piperazinyl-dioxo group and dimethyl substituents, which likely increase steric bulk and alter conformational flexibility compared to the sulfonyl-linked dihydrobenzo dioxin in the target compound .
  • The sulfonyl group in the target compound may enhance solubility and hydrogen-bonding capacity relative to ether or ester linkages seen in other dihydrobenzo dioxin derivatives (e.g., ) .

Dihydrobenzo[1,4]dioxin Derivatives: The compound from retains the dihydrobenzo dioxin moiety but replaces the thiazolidine core with a triazolone ring and a nitrothiazole group.

The target compound’s sulfonyl and thiazolidine groups suggest divergent pharmacological applications, such as protease inhibition or receptor binding .

Biological Activity

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid is a compound that belongs to the thiazolidine family and has garnered attention due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including enzyme inhibitory effects, cytotoxicity, and therapeutic potential.

Chemical Structure

The compound can be represented by the following chemical structure:

C18H16F3NO5S2\text{C}_{18}\text{H}_{16}\text{F}_3\text{N}\text{O}_5\text{S}_2

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with various sulfonyl chlorides and thiazolidine derivatives. The process often utilizes bases such as lithium hydride and solvents like DMF for optimal yields .

Enzyme Inhibition

Recent studies have focused on the enzyme inhibitory potential of compounds related to thiazolidines. For instance, sulfonamides derived from 2,3-dihydrobenzo[b][1,4]dioxin have been screened against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. The results indicate that these compounds exhibit significant inhibitory activity, suggesting their potential as therapeutic agents for these diseases .

Enzyme Inhibition Activity Potential Application
α-glucosidaseModerateT2DM treatment
AcetylcholinesteraseHighAlzheimer's Disease treatment

Cytotoxicity and Toxicological Studies

Cytotoxic effects have been observed in various in vitro studies. For example, one study investigated the impact of thiazolidinone derivatives on zebrafish testicular tissue. The results demonstrated significant degeneration in Sertoli cells and spermatogonia at different concentrations (0.2 mM to 0.6 mM), indicating that these compounds could have detrimental effects on reproductive health .

Case Study 1: Zebrafish Model

A study conducted on zebrafish embryos exposed to thiazolidinone derivatives reported malformations and increased mortality rates. The findings highlighted the need for caution in the use of these compounds within pharmaceutical applications due to their potential toxicity .

Case Study 2: Enzyme Inhibition Screening

Another research effort involved screening various sulfonamide derivatives against α-glucosidase and acetylcholinesterase. The study found that certain derivatives exhibited promising inhibition rates, supporting their development as lead compounds for further pharmacological investigation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid, and how can impurities be minimized?

  • Methodological Answer : Synthesis optimization involves evaluating reaction conditions (e.g., solvent polarity, temperature) and catalysts (e.g., Lewis acids) to enhance yield. Impurities often arise from incomplete sulfonation or epimerization; purification via column chromatography (normal/reverse-phase) or recrystallization is critical. Epimeric separation may require chiral stationary phases in HPLC .

Q. Which analytical techniques are most effective for characterizing the structural and chiral purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy confirms molecular structure, while High-Performance Liquid Chromatography (HPLC) with chiral columns resolves epimers. X-ray crystallography (as in PDB ligand studies) provides absolute stereochemistry. Mass spectrometry (HRMS) validates molecular weight and sulfonyl group integrity .

Q. How can researchers design in vitro assays to assess the compound's enzyme inhibition potential?

  • Methodological Answer : Use kinetic assays (e.g., fluorescence-based or colorimetric) with target enzymes (e.g., proteases or kinases). Control variables include substrate concentration, pH, and incubation time. Dose-response curves (IC50 determination) and competitive/non-competitive inhibition models are analyzed using tools like GraphPad Prism .

Advanced Research Questions

Q. What strategies resolve contradictions in chromatographic data caused by epimerization or co-eluting impurities?

  • Methodological Answer : Employ orthogonal methods:

  • Chiral Chromatography : Use columns with β-cyclodextrin or cellulose-based phases to separate epimers.
  • Mass Spectrometry Imaging (MSI) : Differentiate co-eluting species via fragmentation patterns.
  • Dynamic Light Scattering (DLS) : Monitor aggregation states affecting retention times.
    Replicate experiments under controlled humidity/temperature to minimize variability .

Q. How can in silico modeling predict the compound's interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., protease pockets).
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (NAMD/GROMACS).
  • QSAR Models : Corrogate electronic (HOMO/LUMO) and steric descriptors with activity data from analogues .

Q. What experimental designs are robust for evaluating ecotoxicological impacts of this compound?

  • Methodological Answer : Adapt tiered testing frameworks:

  • Tier 1 : Acute toxicity assays (e.g., Daphnia magna mortality).
  • Tier 2 : Chronic exposure studies (e.g., algal growth inhibition) with environmental fate analysis (hydrolysis/photolysis rates).
  • Tier 3 : Mesocosm studies to assess bioaccumulation and food-web effects. Use split-plot designs to account for temporal and spatial variability .

Q. How can researchers address discrepancies between in vitro activity and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes).
  • Prodrug Optimization : Modify carboxylic acid group to esters for enhanced bioavailability.
  • Toxicogenomics : RNA-seq or proteomics to identify off-target effects in animal models .

Methodological Notes

  • Data Validation : Always use positive/negative controls in assays (e.g., known inhibitors for enzyme studies).
  • Statistical Rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons; report effect sizes and confidence intervals .

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